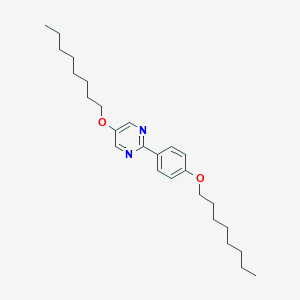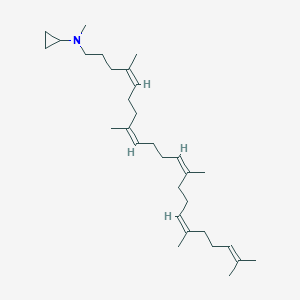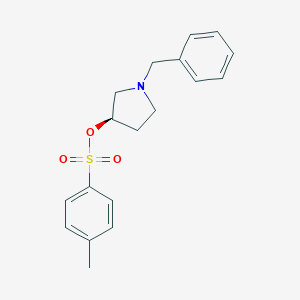
Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester
Descripción general
Descripción
Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester, commonly known as Tolrestat, is a potent and selective inhibitor of aldose reductase. Aldose reductase is an enzyme that plays a crucial role in the metabolism of glucose and fructose. Tolrestat has been extensively studied for its potential therapeutic effects in the treatment of diabetic complications.
Mecanismo De Acción
Tolrestat inhibits aldose reductase by binding to the active site of the enzyme. This prevents the conversion of glucose to sorbitol, which reduces the accumulation of sorbitol in the tissues. The reduction in sorbitol accumulation is believed to be the mechanism by which Tolrestat exerts its therapeutic effects in the treatment of diabetic complications.
Efectos Bioquímicos Y Fisiológicos
Tolrestat has been shown to reduce the accumulation of sorbitol in the tissues of diabetic patients. This reduction in sorbitol accumulation is believed to be responsible for the therapeutic effects of Tolrestat in the treatment of diabetic complications. Tolrestat has also been shown to improve nerve conduction velocity in diabetic patients with neuropathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Tolrestat is its selectivity for aldose reductase. This allows for a more targeted approach to the treatment of diabetic complications. However, Tolrestat has limited solubility in water, which can make it difficult to administer in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of Tolrestat. One potential avenue of research is the investigation of Tolrestat in the treatment of other diseases and conditions that are characterized by the accumulation of sorbitol, such as cataracts and galactosemia. Another potential area of research is the development of more soluble forms of Tolrestat that can be administered more easily in clinical settings. Additionally, the optimization of Tolrestat's pharmacokinetic properties could lead to improved efficacy and reduced side effects.
Aplicaciones Científicas De Investigación
Tolrestat has been extensively studied for its potential therapeutic effects in the treatment of diabetic complications. The inhibition of aldose reductase by Tolrestat has been shown to reduce the accumulation of sorbitol, which is believed to be a major contributor to the development of diabetic complications such as neuropathy, retinopathy, and nephropathy.
Propiedades
IUPAC Name |
[(3R)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFINYKUAYHRBO-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440539 | |
| Record name | (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester | |
CAS RN |
116183-80-3 | |
| Record name | 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-(4-methylbenzenesulfonate), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116183-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
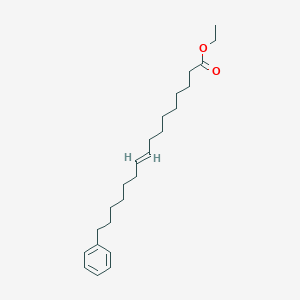
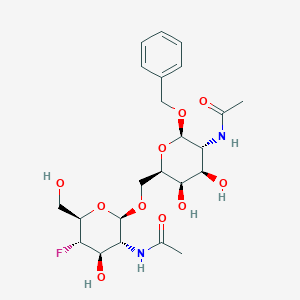


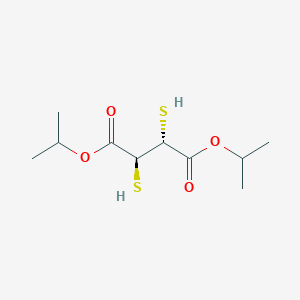
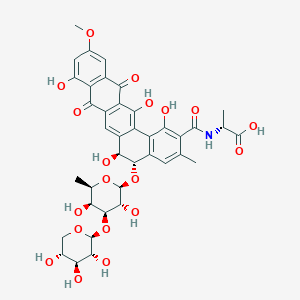
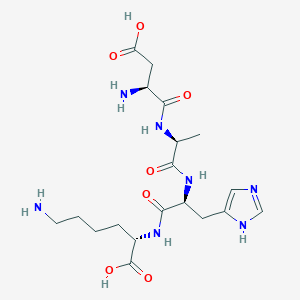
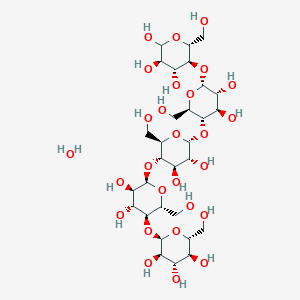
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)

